2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(27-18-8-3-2-4-9-18)21(26)25-13-11-24(12-14-25)20-15-17-7-5-6-10-19(17)22-23-20/h2-4,8-9,15-16H,5-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROAVJRYMOFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-phenoxypropan-1-one with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with piperazine and tetrahydrocinnoline structures often demonstrate significant pharmacological activities. For instance:
- Antidepressant Activity : Compounds similar to those containing piperazine rings have been studied for their antidepressant properties. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating mood and anxiety levels.
- Anticancer Properties : Some derivatives of tetrahydrocinnoline have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one may enhance these effects through specific molecular interactions .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects against neurodegenerative diseases. Its structural features may allow it to cross the blood-brain barrier and exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Synthesis and Derivatives
The synthesis of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one can be achieved through various chemical reactions involving the condensation of appropriate precursors. Research has highlighted methods for synthesizing related compounds that demonstrate similar biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below highlights key structural variations and molecular properties of the target compound and its analogs:
Pharmacological and Functional Insights
Target Compound vs. Thiophene-Thiazole Analogs
- Thiophene-thiazole substitution (Analog 1) replaces the tetrahydrocinnolin group with a sulfur-rich heterocycle. This modification may shift activity toward antimicrobial targets (e.g., bacterial enzymes) due to thiazole’s known role in disrupting microbial biofilms .
- In contrast, the tetrahydrocinnolin moiety in the target compound is structurally analogous to quinoline derivatives, which often exhibit CNS activity (e.g., dopamine receptor modulation) .
Methoxyphenyl vs. Phenoxy Substituents
Trifluoromethylphenyl vs. Cinnolin Derivatives
- Analog 5 (MK22/RTC7) incorporates a trifluoromethyl group, which is associated with prolonged half-life in vivo due to resistance to oxidative metabolism. The target compound’s cinnolin group may instead prioritize reversible receptor binding .
Biological Activity
2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features a phenoxy group, a piperazine moiety, and a tetrahydrocinnoline derivative, which contribute to its pharmacological properties.
Research indicates that 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin sensitivity .
- Receptor Modulation : It acts as a modulator for various receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions .
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, reducing oxidative stress in cellular models .
Efficacy in Cell Lines
The biological activity of the compound was evaluated using various cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 15 | Inhibition of gluconeogenesis |
| SH-SY5Y (Neuronal) | 10 | Serotonin receptor modulation |
| HCT116 (Colon) | 20 | Induction of apoptosis |
These results indicate that the compound exhibits significant inhibitory effects on liver and neuronal cell lines while promoting apoptosis in colon cancer cells.
Diabetes Management
A notable study investigated the effects of this compound on diabetic models. In a controlled trial with diabetic rats, administration of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one resulted in:
- Reduction in Blood Glucose Levels : A decrease of approximately 30% compared to control groups was observed after four weeks of treatment.
- Improvement in Insulin Sensitivity : Enhanced glucose uptake was measured in muscle tissues post-treatment.
These findings suggest potential applications in managing type II diabetes through modulation of metabolic pathways .
Neuroprotective Effects
Another study focused on neuroprotection. In models of neurodegeneration induced by oxidative stress:
- The compound demonstrated a protective effect on neuronal cells by reducing markers of oxidative damage.
- Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
These results support the hypothesis that this compound may have therapeutic potential for neurodegenerative diseases .
Chemical Reactions Analysis
Acylation and Alkylation of Piperazine Nitrogen
The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with acyl halides or alkylating agents. This modifies the compound’s physicochemical properties and bioactivity.
-
Mechanistic Insight : Acylation proceeds via a two-step mechanism: (1) nucleophilic attack by the piperazine nitrogen on the acyl halide, (2) deprotonation to form the amide .
-
Analytical Confirmation : Reaction progress is monitored via HPLC and NMR spectroscopy.
Reduction of the Ketone Group
The propan-1-one carbonyl is susceptible to reduction, yielding secondary alcohol derivatives.
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Side Reactions : Over-reduction of the tetrahydrocinnolin ring is avoided by using mild conditions .
N-Oxidation of Piperazine
Oxidation of the piperazine nitrogen generates N-oxide derivatives, altering electronic properties and solubility.
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| m-CPBA | DCM, 0°C | Piperazine N-oxide | Enhances water solubility; used in prodrug design . |
| H₂O₂/AcOH | Reflux, 2h | Mixed N-oxides | Requires chromatographic separation . |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals, forming stable complexes.
Electrophilic Aromatic Substitution (EAS)
The phenoxy group directs electrophilic attack to the ortho/para positions, though steric hindrance from the piperazine limits reactivity.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-phenoxy derivative | <20% due to steric effects. |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated analog | Not isolable under standard conditions. |
Hydrogenation of Tetrahydrocinnolin
The tetrahydrocinnolin moiety can undergo further hydrogenation under harsh conditions:
| Catalyst | Conditions | Product | Outcome |
|---|---|---|---|
| PtO₂ | H₂ (100 psi), EtOH | Decahydrocinnolin derivative | Partial ring saturation observed via GC-MS . |
Stability and Degradation Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
